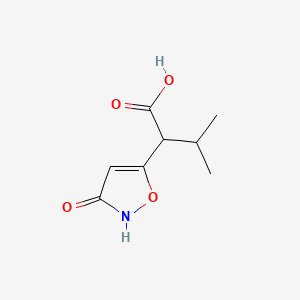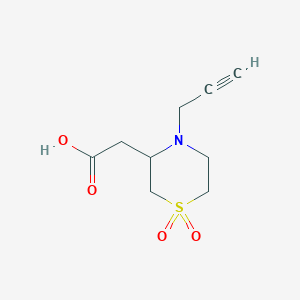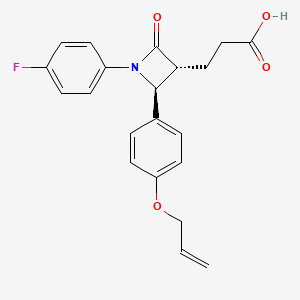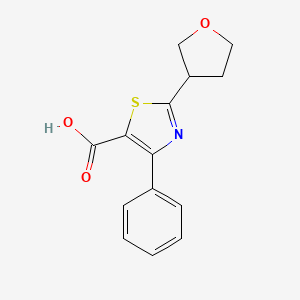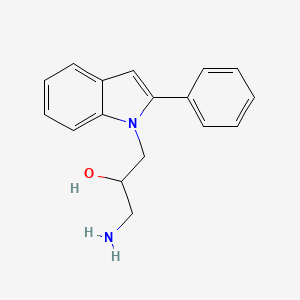
1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol is a complex organic compound that features an indole ring system substituted with a phenyl group and an amino alcohol side chain. Compounds with indole structures are often of significant interest in medicinal chemistry due to their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol typically involves multi-step organic reactions. One possible route could include:
Formation of the Indole Ring: Starting from a suitable precursor like phenylhydrazine and an aldehyde or ketone to form the indole ring.
Phenyl Substitution: Introducing the phenyl group at the 2-position of the indole ring through a Friedel-Crafts alkylation or acylation reaction.
Amino Alcohol Side Chain Addition: Attaching the amino alcohol side chain via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.
Substitution: The indole ring and the phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups to the indole or phenyl rings.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its indole structure, which is common in many bioactive compounds.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action for 1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The amino alcohol side chain might also play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Amino-3-(2-methyl-indol-1-yl)-propan-2-ol: Similar structure but with a methyl group instead of a phenyl group.
1-Amino-3-(2-ethyl-indol-1-yl)-propan-2-ol: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to its methyl or ethyl analogs.
特性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
1-amino-3-(2-phenylindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C17H18N2O/c18-11-15(20)12-19-16-9-5-4-8-14(16)10-17(19)13-6-2-1-3-7-13/h1-10,15,20H,11-12,18H2 |
InChIキー |
YVPVKUGFYTXKFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


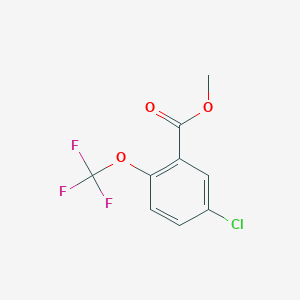
![tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15204410.png)
![4-Fluoro-2-(methylthio)benzo[d]oxazole](/img/structure/B15204412.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide](/img/structure/B15204419.png)


![OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate](/img/structure/B15204428.png)
